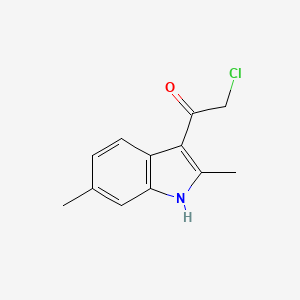
2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone
Descripción general
Descripción
“2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone” is a chemical compound with the molecular formula C17H14N3O2Cl . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, FT-IR can provide information about the functional groups present in the molecule . The 1H-NMR spectrum can give insights into the hydrogen environments in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 211–213°C . The compound also exhibits specific spectroscopic characteristics in FT-IR and 1H-NMR .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Formation of Dihydroindolo[1,2-c]quinazoline Derivatives : A study outlined a novel synthesis pathway where 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone, among other compounds, was used in reactions catalyzed by BF3·Etherate to produce dihydroindolo[1,2-c]quinazoline derivatives. This process involves dehydrative cyclization, highlighting the compound's utility in synthesizing complex heterocyclic structures (Harano et al., 2007).
Antimicrobial Activity
- Antibacterial and Antifungal Properties : Another research effort synthesized new 1H-Indole derivatives starting from 2-chloro-1-(indoline-1-yl) ethanone, demonstrating significant antimicrobial activities. This study underscores the potential of this compound derivatives in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Catalytic and Synthetic Applications
- Development of Isoflavones and Heterocycles : Research into the condensation of 2-chloro-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal demonstrated an effective approach to synthesize isoflavones and various heterocyclic compounds, showcasing the compound's versatility in organic synthesis (Moskvina et al., 2015).
Anti-inflammatory Agents
- Synthesis of Anti-inflammatory Compounds : A study highlighted the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, starting from 2-chloro-1-(indoline-1-yl) ethanone. These compounds were evaluated for their anti-inflammatory activities, indicating the role of this compound derivatives in medicinal chemistry (Rehman et al., 2022).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Indole derivatives, which include 2-chloro-1-(2,6-dimethyl-1h-indol-3-yl)ethanone, have been found to bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and are used in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, indicating that they likely affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Análisis Bioquímico
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-7-3-4-9-10(5-7)14-8(2)12(9)11(15)6-13/h3-5,14H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLUIXUUHFNSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324693 | |
| Record name | 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822479 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
842971-79-3 | |
| Record name | 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




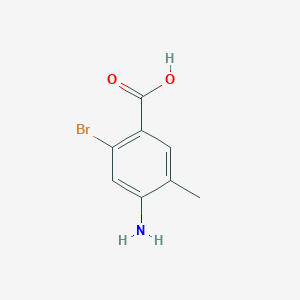

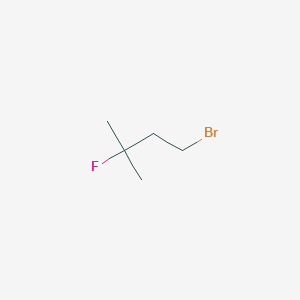
![4-[(4-Tert-butylcyclohexyl)methyl]pyridine](/img/structure/B2683239.png)
![ethyl (2-{1-[3-(methylthio)phenyl]-5-oxopyrrolidin-3-yl}-1H-benzimidazol-1-yl)acetate](/img/structure/B2683241.png)
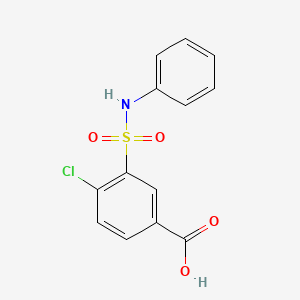
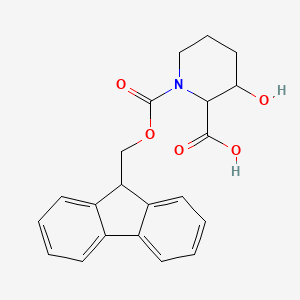
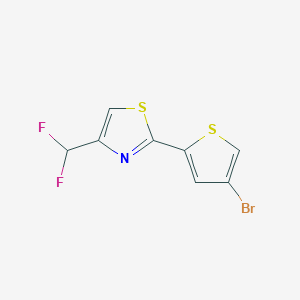
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2683246.png)
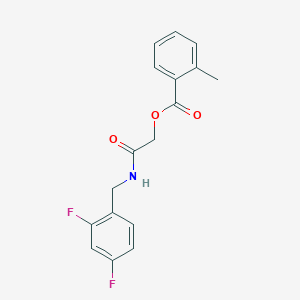
![2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2683249.png)
![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2683251.png)
